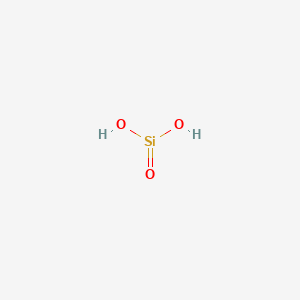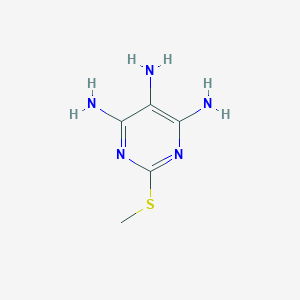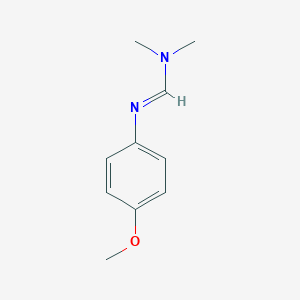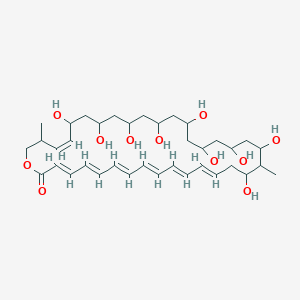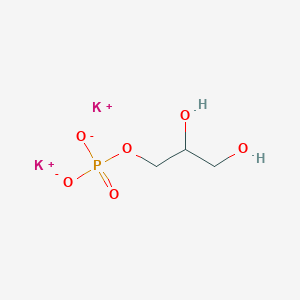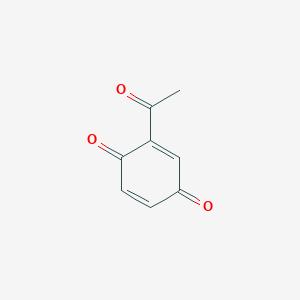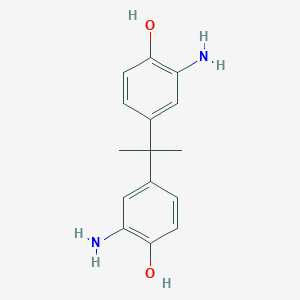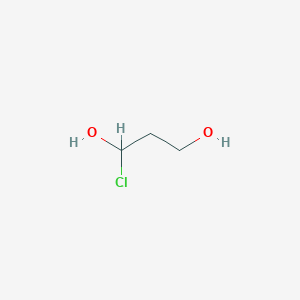
2,5,8,11,14,17,20,23-Octaoxatetracosane
Overview
Description
2,5,8,11,14,17,20,23-Octaoxatetracosane is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine, which has a similar name, is known and has a purity of >95.0% (GC)1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,5,8,11,14,17,20,23-Octaoxatetracosane.Molecular Structure Analysis
The molecular structure of 2,5,8,11,14,17,20,23-Octaoxatetracosane is not readily available. However, the related compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine has a molecular formula of C17H37NO8 and a molecular weight of 383.481.Chemical Reactions Analysis
Specific chemical reactions involving 2,5,8,11,14,17,20,23-Octaoxatetracosane are not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5,8,11,14,17,20,23-Octaoxatetracosane are not readily available. However, the related compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is a solid at 20°C and should be stored at -20°C1.Scientific Research Applications
Coordination with Palladium(II)
A study investigated the coordination of Palladium(II) with various tertiary polyamines, including 2,5,8,11,14,17,20,23-octamethyl-2,5,8,11,14,17,20,23-octaazatetracosane. This compound showed the ability to form both mono- and bi-nuclear complexes in aqueous solutions, demonstrating its potential in coordination chemistry and applications in catalysis or molecular recognition (Bazzicalupi et al., 1998).
Complexation with Metal Cations
Research on crown compounds containing anthraquinone nuclei, including derivatives of Octaoxatetracosane, showed significant selectivity in complexation with alkali and alkaline earth metal cations. Such properties are useful in the development of selective ion sensors or in ion-exchange materials (Nakatsuji et al., 1983).
Antiseptic Properties
Octenidine dihydrochloride, a derivative, is used for skin, mucous membrane, and wound antisepsis. It represents an alternative to older substances like chlorhexidine and is significant in medical and clinical applications (Hübner et al., 2010).
Synthesis and Physical Properties
Studies on the synthesis and physical properties of Octaoxatetracosane analogues provide insights into their physical characteristics like freezing points, density, and viscosity. These properties are relevant in material science, especially in the formulation of lubricants or other industrial materials (Nishida et al., 1985).
Safety And Hazards
The safety and hazards of 2,5,8,11,14,17,20,23-Octaoxatetracosane are not known. However, the related compound 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine can cause skin and eye irritation2.
Future Directions
There is currently no specific information available regarding the future directions of research or applications for 2,5,8,11,14,17,20,23-Octaoxatetracosane.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8/c1-17-3-5-19-7-9-21-11-13-23-15-16-24-14-12-22-10-8-20-6-4-18-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOWVGTLVTEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152320 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14,17,20,23-Octaoxatetracosane | |
CAS RN |
1191-91-9 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14,17,20,23-octaoxatetracosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





